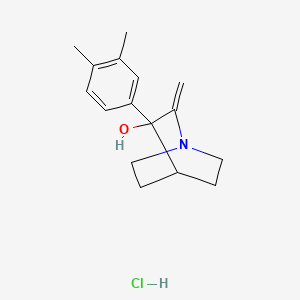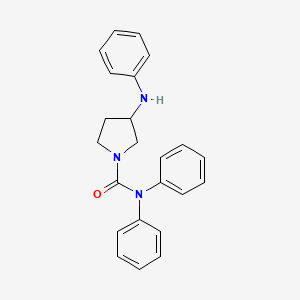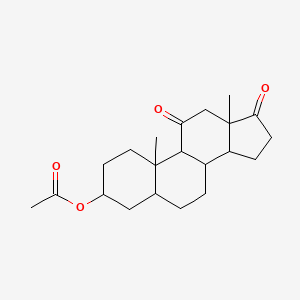
4-Amino-3-benzoyl-n,n-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-benzoyl-N,N-dimethylbenzenesulfonamide, with the chemical formula C₁₅H₁₆N₂O₃S, is a compound that belongs to the sulfonamide class. It contains an amino group (NH₂), a benzoyl group (C₆H₅CO-), and two dimethyl groups (N(CH₃)₂) attached to a central benzene ring. This compound has applications in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes::
Acylation of Aniline: The synthesis typically starts with the acylation of aniline (C₆H₅NH₂) using benzoyl chloride (C₆H₅COCl) as the acylating agent. The reaction yields 4-amino-N,N-dimethylbenzenesulfonamide.
Dimethylation: The amino group is then dimethylated using dimethyl sulfate (Me₂SO₄) or dimethyl carbonate (Me₂CO₃) to obtain the final product.
Industrial Production Methods:: The industrial production of this compound involves scaling up the synthetic routes mentioned above. Precise reaction conditions, catalysts, and purification steps are optimized for large-scale production.
Chemical Reactions Analysis
4-Amino-3-benzoyl-N,N-dimethylbenzenesulfonamide can undergo various reactions:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH), hydrochloric acid (HCl), and various metal catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit antibacterial or antitumor properties.
Chemical Synthesis: As a building block in organic synthesis.
Industry: Used in the production of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 4-Amino-3-benzoyl-N,N-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, similar compounds include other sulfonamides and benzoyl-substituted aromatic molecules.
Properties
CAS No. |
33249-62-6 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-amino-3-benzoyl-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)21(19,20)12-8-9-14(16)13(10-12)15(18)11-6-4-3-5-7-11/h3-10H,16H2,1-2H3 |
InChI Key |
VOLBFVFIDSRBRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)
![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)


![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)


![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)



